3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)-
Brand Name: Vulcanchem
CAS No.: 68239-27-0
VCID: VC18446322
InChI: InChI=1S/C8H8ClNO3/c9-5-6(8(12)7(5)11)10-1-3-13-4-2-10/h1-4H2
SMILES:
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)-

CAS No.: 68239-27-0

Cat. No.: VC18446322

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- - 68239-27-0

Specification

CAS No. 68239-27-0
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name 3-chloro-4-morpholin-4-ylcyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C8H8ClNO3/c9-5-6(8(12)7(5)11)10-1-3-13-4-2-10/h1-4H2
Standard InChI Key MRSXFXHLKHAXQI-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=C(C(=O)C2=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a strained cyclobutene ring fused with two ketone groups at positions 1 and 2. At position 3, a chlorine atom is substituted, while position 4 bears a morpholine group—a six-membered ring containing one oxygen and one nitrogen atom. The planar cyclobutene ring introduces significant angle strain, enhancing reactivity in cycloaddition and substitution reactions. Quantum mechanical calculations predict partial double-bond character in the cyclobutene ring, contributing to its electrophilic nature.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number68239-27-0
Molecular FormulaC8H8ClNO3\text{C}_8\text{H}_8\text{ClNO}_3
Molecular Weight201.61 g/mol
HPLC Mobile PhaseAcetonitrile/water/H3PO4\text{H}_3\text{PO}_4
StabilitySensitive to moisture and light

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves reacting squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) with chlorinated amines in dimethylformamide (DMF) under reflux conditions. Morpholine acts as a nucleophile, displacing chloride at position 4. Yields typically range from 60–75%, with purity >95% achievable via recrystallization from ethyl acetate.

Table 2: Representative Synthesis Conditions

ParameterValue
SolventDimethylformamide (DMF)
Temperature80–100°C (reflux)
Reaction Time6–8 hours
WorkupPrecipitation in ice water

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution (SN_\text{N}Ar) mechanism. The electron-withdrawing carbonyl groups activate the cyclobutene ring, enabling chloride displacement by morpholine. Density functional theory (DFT) studies suggest a concerted pathway with a transition state energy of ~25 kcal/mol. Competing side reactions include over-substitution at position 3, mitigated by stoichiometric control.

Applications in Organic Synthesis

Cycloaddition Reactions

The electron-deficient cyclobutene core participates in [2+2] and [4+2] cycloadditions. For example, reaction with electron-rich dienes yields bicyclic lactams, valuable in natural product synthesis. The chlorine atom can be further functionalized via Suzuki-Miyaura coupling, enabling aryl group incorporation .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with a C18\text{C}_{18} column (4.6 × 150 mm, 5 μm) effectively separates the compound using a gradient of 0.1% H3PO4\text{H}_3\text{PO}_4 in water (A) and acetonitrile (B) at 1 mL/min. Retention time: 6.2 min.

Spectroscopic Data

  • IR (KBr): ν\nu 1785 cm1^{-1} (C=O), 1580 cm1^{-1} (C=C)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 4.21 (t, J=4.8 Hz, 4H, morpholine OCH2_2), 3.68 (t, J=4.8 Hz, 4H, morpholine NCH2_2)

  • HRMS (ESI): m/z calcd. for C8H8ClNO3+\text{C}_8\text{H}_8\text{ClNO}_3^+ 201.0198, found 201.0195

Comparative Analysis with Structural Analogs

3-Hydroxy-4-(4-Morpholinyl)- Derivative

The hydroxyl analog (CAS 89846-88-8) exhibits reduced electrophilicity due to hydrogen bonding, making it less reactive in nucleophilic substitutions but more soluble in polar solvents . This highlights how minor structural changes dramatically alter physicochemical behavior.

Iodinated Derivatives

3-Chloro-4-[4-(dimethylamino)-2-iodophenyl]-3-cyclobutene-1,2-dione (CAS 26948761) demonstrates the scaffold’s capacity for heavy atom substitution, enabling applications in radiopharmaceuticals .

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